molecular formula C10H6BrNO3 B1412508 Methyl 5-bromo-4-cyano-2-formylbenzoate CAS No. 1804381-31-4

Methyl 5-bromo-4-cyano-2-formylbenzoate

Cat. No.: B1412508
CAS No.: 1804381-31-4
M. Wt: 268.06 g/mol
InChI Key: ILGSMWJCYMFJQN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3. It is a derivative of benzoic acid and contains functional groups such as a bromine atom, a cyano group, and a formyl group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-cyano-2-formylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 4-cyano-2-formylbenzoate using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The bromination reaction introduces the bromine atom at the 5-position of the benzoate ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of methyl 5-substituted-4-cyano-2-formylbenzoate derivatives.

    Reduction: Formation of methyl 5-bromo-4-aminomethyl-2-formylbenzoate.

    Oxidation: Formation of methyl 5-bromo-4-cyano-2-carboxybenzoate.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-formylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-cyano-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-cyano-4-formylbenzoate
  • Methyl 4-bromo-5-cyano-2-formylbenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Uniqueness

Methyl 5-bromo-4-cyano-2-formylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both a bromine atom and a cyano group on the benzoate ring allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 5-bromo-4-cyano-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-9(11)6(4-12)2-7(8)5-13/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGSMWJCYMFJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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